3-[(tert-butyldimethylsilyl)oxy]butanal
Description
Significance of Aldehydes as Versatile Intermediates in Chemical Transformations
Aldehydes are a class of organic compounds characterized by a carbonyl group (C=O) bonded to at least one hydrogen atom. medium.com This functional group imparts a high degree of reactivity, making aldehydes pivotal intermediates in a vast array of chemical transformations. medium.comfiveable.me They are susceptible to oxidation to form carboxylic acids, reduction to primary alcohols, and can participate in numerous nucleophilic addition reactions. medium.com This versatility is harnessed in both industrial processes and academic research for the synthesis of a wide range of products, including pharmaceuticals, fragrances, and plastics. medium.commdpi.com The polarity of the carbonyl group also influences their physical properties, such as solubility in water. medium.com
Overview of 3-[(tert-butyldimethylsilyl)oxy]butanal as a Key Chiral Building Block in Advanced Organic Chemistry
This compound combines the reactivity of an aldehyde with the protective qualities of a TBDMS ether. Crucially, the presence of a stereocenter at the 3-position makes it a chiral building block. Chiral building blocks are essential components in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules, where a specific three-dimensional arrangement of atoms is often required for efficacy. buchler-gmbh.comnih.gov The use of pre-existing chiral centers, a strategy known as chiral pool synthesis, is a powerful approach to constructing complex stereochemically defined molecules. buchler-gmbh.com this compound serves as a valuable starting material, allowing for the introduction of a specific stereochemistry early in a synthetic sequence, which is then carried through to the final product.
Scope and Academic Relevance of Research on this compound
Research involving this compound and related structures is of significant academic and practical interest. The development of new synthetic methods utilizing this and other chiral building blocks is a constant focus of organic chemistry research. acs.orgnih.gov For instance, the synthesis of this compound and its derivatives has been explored from readily available starting materials like citric acid. asianpubs.orgasianpubs.org Its application in the total synthesis of natural products and other complex target molecules demonstrates its utility and drives further investigation into its reactivity and potential applications. nih.gov The ability to perform stereocontrolled reactions and construct multiple contiguous stereocenters is a hallmark of advanced organic synthesis, and compounds like this compound are central to these efforts. acs.org
Interactive Data Tables
Below are tables detailing the properties of this compound and related compounds.
Table 1: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) |
| This compound | 101526187 | C11H24O2Si | 216.4 | Liquid | Not available |
| 4-((tert-Butyldimethylsilyl)oxy)butanal | 87184-81-4 | C10H22O2Si | 202.37 | Liquid | Not available |
| 3-[(tert-butyldimethylsilyl)oxy]-1-propanal | 89922-82-7 | C9H20O2Si | 188.34 | Not available | Not available |
| 3-((tert-Butyldimethylsilyl)oxy)-propanol | 73842-99-6 | C9H22O2Si | 190.36 | Not available | 110 °C/6 mmHg |
| Butyraldehyde | 123-72-8 | C4H8O | 72.11 | Colorless liquid | 74.8 |
Structure
3D Structure
Properties
CAS No. |
92775-37-6 |
|---|---|
Molecular Formula |
C10H22O2Si |
Molecular Weight |
202.37 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxybutanal |
InChI |
InChI=1S/C10H22O2Si/c1-9(7-8-11)12-13(5,6)10(2,3)4/h8-9H,7H2,1-6H3 |
InChI Key |
AFIKGLAMEXCVAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=O)O[Si](C)(C)C(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Tert Butyldimethylsilyl Oxy Butanal and Its Stereoisomers
Stereoselective Synthesis Routes to Enantiopure 3-[(tert-butyldimethylsilyl)oxy]butanal
The generation of enantiomerically pure this compound is critical for its application in asymmetric synthesis. Several strategies have been developed, including the reduction of chiral precursors, the use of starting materials from the chiral pool, and the application of asymmetric catalysis to induce the desired stereochemistry.
Enantioselective Reduction of Precursor Esters (e.g., Methyl 3-((tert-butyldimethylsilyl)oxy)butanoate)
A common and effective method for the synthesis of this compound involves the partial reduction of a corresponding ester, such as Methyl 3-((tert-butyldimethylsilyl)oxy)butanoate. The success of this transformation hinges on preventing over-reduction to the corresponding alcohol. Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for this purpose. masterorganicchemistry.comwikipedia.org It is a strong, bulky reducing agent that can efficiently reduce esters to aldehydes when used in stoichiometric amounts and at low temperatures. masterorganicchemistry.comadichemistry.com
The mechanism involves the coordination of the electrophilic aluminum atom to the ester carbonyl oxygen, which activates the ester towards hydride delivery. youtube.com This forms a stable tetrahedral intermediate at low temperatures, typically -78 °C. adichemistry.com Upon aqueous workup, this intermediate collapses to furnish the desired aldehyde. Maintaining the reaction at or below -78 °C is crucial to prevent the intermediate from reacting with a second equivalent of DIBAL-H, which would lead to the primary alcohol. youtube.comorganic-synthesis.com
| Reagent | Temperature (°C) | Key Feature |
| Diisobutylaluminium hydride (DIBAL-H) | -78 | Prevents over-reduction to the alcohol by forming a stable intermediate. adichemistry.comorganic-synthesis.com |
Chiral Pool Approaches Utilizing Stereodefined Starting Materials
The chiral pool, which consists of abundant and inexpensive enantiopure natural products, provides an attractive alternative for the synthesis of chiral molecules. wikipedia.org For the synthesis of enantiopure this compound, readily available precursors such as (R)- or (S)-3-hydroxybutanoic acid or their esters can be utilized.
One notable example is the use of poly-[(R)-3-hydroxybutyric acid] (PHB), a biodegradable polymer produced by various microorganisms. This polymer can be degraded to obtain (R)-(-)-Methyl 3-hydroxybutanoate in good yield. ethz.ch This chiral hydroxy ester can then be protected with a tert-butyldimethylsilyl group and subsequently reduced to the target aldehyde, as described in the previous section. This approach leverages the inherent chirality of the starting material, avoiding the need for an asymmetric induction step in the synthesis.
| Chiral Pool Starting Material | Key Intermediate |
| Poly-[(R)-3-hydroxybutyric acid] (PHB) | (R)-(-)-Methyl 3-hydroxybutanoate ethz.ch |
| L-Malic acid | Ethyl (S)-2-hydroxy-4-phenylbutanoate researchgate.net |
| D-Ribose | Highly substituted D ring with cis-triol fragment researchgate.net |
Asymmetric Catalytic Strategies for Chiral Induction
Asymmetric catalysis offers a powerful method for establishing the stereocenter in this compound from prochiral precursors. Two primary strategies are the asymmetric hydrogenation of β-keto esters and the asymmetric aldol (B89426) reaction.
Asymmetric hydrogenation of a β-keto ester, such as ethyl 3-oxobutanoate, can produce the corresponding chiral β-hydroxy ester with high enantioselectivity. nottingham.edu.cn This is often achieved using transition metal catalysts, such as ruthenium complexes with chiral ligands. google.com Biocatalytic reductions using enzymes or whole organisms like baker's yeast are also highly effective, capable of producing the desired (S)- or (R)-hydroxy ester with excellent enantiomeric excess. nottingham.edu.cnresearchgate.netnih.gov Once the chiral hydroxy ester is obtained, it can be silylated and reduced to the aldehyde.
Alternatively, the direct asymmetric aldol reaction can be employed to construct the β-hydroxy aldehyde skeleton. nih.gov This reaction involves the enantioselective addition of an acetaldehyde enolate or its equivalent to another molecule of acetaldehyde or a related aldehyde. wikipedia.org While conceptually direct, controlling the chemo- and stereoselectivity of this reaction can be challenging.
| Catalytic Strategy | Precursor | Product |
| Asymmetric Hydrogenation | Ethyl 3-oxobutanoate | Chiral Ethyl 3-hydroxybutanoate nottingham.edu.cngoogle.com |
| Asymmetric Aldol Reaction | Acetaldehyde | 3-Hydroxybutanal wikipedia.org |
Strategies for the Formation and Cleavage of Tert-butyldimethylsilyl Ethers in Butanal Derivatives
The tert-butyldimethylsilyl (TBS) group is a common choice for protecting the hydroxyl functionality in butanal derivatives due to its stability under a range of reaction conditions and its relatively straightforward introduction and removal.
Efficient Silylation Protocols for Hydroxyl Protection
The protection of the hydroxyl group in a 3-hydroxybutanal precursor is typically achieved by reacting it with tert-butyldimethylsilyl chloride (TBSCl). This reaction is generally carried out in the presence of a base, such as imidazole (B134444) or triethylamine, in an aprotic solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). fiveable.mechemicalbook.com Imidazole is a particularly effective catalyst for this reaction. researchgate.net The bulky tert-butyl group on the silicon atom provides steric hindrance, making the resulting TBS ether resistant to cleavage under many conditions. fiveable.me
| Silylating Agent | Base/Catalyst | Solvent | Key Features |
| tert-Butyldimethylsilyl chloride (TBSCl) | Imidazole | DMF | Rapid reaction, even at room temperature. chemicalbook.com |
| tert-Butyldimethylsilyl chloride (TBSCl) | N-Methylimidazole/Iodine | Acetonitrile (B52724) | Accelerated reaction for primary, secondary, and tertiary alcohols. organic-chemistry.org |
| tert-Butyldimethylsilyl chloride (TBSCl) | Proazaphosphatrane | Acetonitrile/DMF | Mild and efficient for a wide variety of alcohols. organic-chemistry.org |
Controlled Desilylation Techniques for Aldehyde Regeneration
The removal of the TBS protecting group to regenerate the free hydroxyl group while preserving the sensitive aldehyde functionality requires mild and selective conditions.
A widely used method for TBS ether cleavage is treatment with a fluoride (B91410) ion source, most commonly tetra-n-butylammonium fluoride (TBAF), in a solvent like tetrahydrofuran (B95107) (THF). commonorganicchemistry.comgelest.com The high affinity of fluoride for silicon drives the reaction. commonorganicchemistry.com The basicity of TBAF can sometimes lead to side reactions, so buffering with acetic acid may be necessary for sensitive substrates. chemspider.com
An alternative mild method involves the use of a catalytic amount of acetyl chloride in dry methanol (B129727). organic-chemistry.orgthieme-connect.com This system generates a small amount of HCl in situ, which is sufficient to cleave the TBS ether without affecting other acid-sensitive groups. organic-chemistry.orgthieme-connect.com This method is advantageous due to its mild conditions, high yields, and operational simplicity. organic-chemistry.orgorganic-chemistry.org
| Deprotection Reagent | Solvent | Key Features |
| Tetra-n-butylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Common and effective fluoride source for cleaving silicon-oxygen bonds. commonorganicchemistry.comgelest.com |
| Catalytic Acetyl Chloride | Dry Methanol | Generates HCl in situ for mild and selective deprotection. organic-chemistry.orgthieme-connect.comorganic-chemistry.org |
| Potassium Fluoride Dihydrate/Chlorotrimethylsilane | Acetonitrile | Provides a source of HF in situ for rapid cleavage at room temperature. |
Synthetic Routes to Functionalized this compound Analogues
The functionalization of this compound provides a pathway to a diverse range of chemical intermediates. Methodologies have been developed to introduce halogen atoms, additional silyl (B83357) groups, and various cyclic substituents, thereby expanding the synthetic utility of the butanal framework.
Preparation of Halogenated Variants (e.g., 4-chloro-3-((alkylsilyl)oxy)butanal)
The introduction of a halogen, such as chlorine, at the C4 position of the butanal chain creates a valuable electrophilic site for further chemical transformations. The synthesis of these halogenated variants can be approached through different strategies, often involving the protection of the hydroxyl group as a silyl ether followed by or prior to the introduction of the halogen.
One common precursor for such compounds is 4-chloro-3-hydroxybutanal. google.com A process for producing optically active forms of this compound involves the reaction of chloroacetaldehyde with an aldehyde in the presence of an optically active pyrrolidine compound. google.com The resulting 4-chloro-3-hydroxybutanal can then be silylated to afford the desired 4-chloro-3-((alkylsilyl)oxy)butanal.
Another synthetic strategy involves the chlorination of a hydroxyl group in a protected butanal precursor. For instance, 1,1-dimethoxy-4-hydroxybutane can be reacted with triphenylphosphine and carbon tetrachloride to produce 1,1-dimethoxy-4-chlorobutane. google.com Subsequent acidic hydrolysis of the acetal group yields 4-chlorobutanal. google.com This methodology can be adapted by starting with a 3-hydroxy-protected precursor to arrive at the target silylated compound.
Furthermore, synthetic routes starting from silylated precursors have been developed. For example, 4-(ω-chloroalkyl)-1,3-bis(trimethylsilyloxy)buta-1,3-dienes have been prepared from ethyl acetoacetate in a multi-step process. researchgate.net These bis-silylated dienes can then undergo cyclization with oxalyl chloride to form 4-(ω-chloroalkyl)-5-alkylidenebutenolides, demonstrating a pathway where a chloroalkyl chain is present alongside silyl ether functionalities. researchgate.net
| Precursor | Reagents | Product | Reference |
| Chloroacetaldehyde, Aldehyde | Optically active pyrrolidine compound | Optically active 4-chloro-3-hydroxybutanal | google.com |
| 1,1-dimethoxy-4-hydroxybutane | Triphenylphosphine, Carbon tetrachloride | 1,1-dimethoxy-4-chlorobutane | google.com |
| Ethyl acetoacetate | 1) LDA, THF; 2) TMSCl | 4-(ω-Chloroalkyl)-1,3-bis(trimethylsilyloxy)buta-1,3-dienes | researchgate.net |
Synthesis of Bis-silylated Butanal Derivatives
The incorporation of a second silyl group into the butanal structure can enhance thermal stability, influence stereoselectivity in subsequent reactions, or serve as a masked functional group. Methodologies for synthesizing bis-silylated butanes and their unsaturated precursors often utilize hydrosilylation or disilylation reactions.
The synthesis of bis-silylated compounds can be achieved through the hydrosilylation of silylated alkynes. For example, 1,4-bis(trimethylsilyl)buta-1,3-diyne serves as a versatile starting material. nih.gov Catalytic hydrosilylation of this diyne can lead to the formation of various mono- or bis-silylated adducts, including buta-1,3-diene derivatives bearing multiple silyl groups. nih.gov These dienes are potential precursors to saturated bis-silylated butanal derivatives through subsequent reduction and oxidation steps.
Transition metal-catalyzed reactions are prominent in forming bis-silylated structures. A copper-catalyzed disilylation of pent-1-en-4-yn-3-yl acetate derivatives has been developed to produce bis(silyl)-substituted vinylallenes under mild conditions. nih.gov Similarly, rhodium complexes have been shown to catalyze the intramolecular trans-bis-silylation of (2-alkynylphenyl)disilanes, demonstrating a method for the simultaneous formation of two silicon-carbon bonds across a triple bond. mdpi.com While these examples yield unsaturated systems, they highlight powerful strategies for installing two silyl groups onto a four-carbon backbone, which could be further elaborated to the target butanal.
A more direct route to a bis-silylated buta-1,3-diene involves the treatment of ethyl acetoacetate with a base like lithium diisopropylamide (LDA) followed by quenching with trimethylsilyl chloride (TMSCl). researchgate.net This procedure yields 1,3-bis(trimethylsilyloxy)buta-1,3-dienes, which are stable, masked 1,3-dicarbonyl dianions and useful building blocks in organic synthesis. researchgate.net
| Reaction Type | Catalyst/Reagents | Substrate | Product Type | Reference |
| Hydrosilylation | Platinum or Iridium catalysts | 1,4-bis(trimethylsilyl)buta-1,3-diyne | Bis-silylated buta-1,3-dienes | nih.gov |
| Disilylation | Copper catalyst | Pent-1-en-4-yn-3-yl acetates | Bis(silyl)-substituted vinylallenes | nih.gov |
| Trans-bis-silylation | Rhodium complexes | (2-Alkynylphenyl)disilanes | Pyridine-fused siloles | mdpi.com |
| Silylation of β-ketoester | LDA, TMSCl | Ethyl acetoacetate | 1,3-bis(trimethylsilyloxy)buta-1,3-dienes | researchgate.net |
Generation of Derivatives with Cyclic Substituents (e.g., Oxolan-3-yl, Cyclohexyl)
Attaching cyclic substituents to the butanal backbone can introduce conformational rigidity and specific stereochemical features. The synthesis of such analogues can be achieved by incorporating the cyclic moiety either before or after the construction of the silyloxy butanal chain.
For the introduction of a cyclohexyl group, synthetic strategies often involve using cyclohexyl-containing building blocks. For example, a novel uracil derivative, 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione, was synthesized via a four-component reaction involving cyclohexyl isocyanate. mdpi.com This demonstrates the use of commercially available cyclohexyl precursors to build complex molecules. In another instance, (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogues were synthesized by the condensation of N-cyclohexylrhodanine with various benzaldehydes. nih.gov These methods illustrate general strategies for incorporating the cyclohexyl group, which could be adapted to syntheses targeting butanal derivatives. A relevant example includes the synthesis of a β-Lactam with both a tert-butyldimethylsilyloxy group and an epoxycyclohexyl substituent, showcasing the compatibility of these functionalities within a single synthetic route. ung.si
The synthesis of derivatives bearing an oxolane (tetrahydrofuran) ring can proceed via different routes. One approach involves the ring-opening of tetrahydrofuran itself. For example, treating boiling tetrahydrofuran with hydrogen chloride gas yields 4-chloro-1-butanol. prepchem.com This linear product could then be further functionalized and cyclized under different conditions to form an oxolane-substituted structure, or used as a four-carbon building block. While direct methods for coupling an oxolane ring to the butanal chain were not detailed in the surveyed literature, the synthesis of complex natural products often involves the formation of such ether linkages through intramolecular cyclization of a suitable diol or halo-alcohol precursor.
| Cyclic Substituent | Synthetic Strategy | Key Precursor/Reagent | Reference |
| Cyclohexyl | Multicomponent reaction | Cyclohexyl isocyanate | mdpi.com |
| Cyclohexyl | Condensation reaction | N-Cyclohexylrhodanine | nih.gov |
| Epoxycyclohexyl | Epoxide ring-opening | (3S,4R)-3-[(1R)-1-(tert-butyldimethylsilyloxy)ethyl]-4-[(1'R,2'S,3'R)-1',2'-epoxycyclohex-3'-yl]azetidin-2-one | ung.si |
| Oxolane (derived) | Ring-opening of cyclic ether | Tetrahydrofuran, HCl | prepchem.com |
Reactivity and Mechanistic Aspects of 3 Tert Butyldimethylsilyl Oxy Butanal
Aldehyde Reactivity in Carbon-Carbon Bond Forming Reactions
The aldehyde group in 3-[(tert-butyldimethylsilyl)oxy]butanal is an electrophilic center that readily participates in a range of carbon-carbon bond-forming reactions. These reactions are fundamental to the construction of complex molecular skeletons.
Aldol (B89426) Condensations, Including Evans' Aldol Reaction
Aldol reactions are a cornerstone of carbon-carbon bond formation. In the context of this compound, it serves as the electrophilic aldehyde component, reacting with an enolate nucleophile. The stereochemical outcome of such reactions is of paramount importance.
The Evans' aldol reaction provides a reliable method for achieving high levels of diastereoselectivity. tcichemicals.com This reaction employs a chiral auxiliary, typically an oxazolidinone, on the enolate partner. rsc.org When the boron enolate derived from an N-acyloxazolidinone reacts with an aldehyde like this compound, the reaction proceeds through a highly organized, six-membered chair-like transition state, often referred to as the Zimmerman-Traxler model. rsc.org This transition state assembly minimizes dipole-dipole interactions and steric clashes, leading to a predictable and highly controlled formation of one specific diastereomer, typically the syn-aldol product. tcichemicals.comrsc.org The stereochemistry can be predicted based on the chiral auxiliary, the Lewis acid used for enolization (e.g., dibutylboron triflate), and the aldehyde substrate. tcichemicals.comresearchgate.net
Another significant variant is the Mukaiyama aldol reaction, which involves the addition of a silyl (B83357) enol ether to the aldehyde in the presence of a Lewis acid. nsf.gov For β-silyloxy aldehydes, the choice of Lewis acid can dramatically influence the stereochemical outcome, toggling between chelation and non-chelation controlled pathways. researchgate.net
| Enolate Precursor (Chiral Auxiliary) | Aldehyde | Conditions | Major Product Diastereomer | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|---|
| (4R,5S)-N-Propionyl-4-methyl-5-phenyloxazolidinone | Isobutyraldehyde | 1) Bu₂BOTf, Et₃N 2) Aldehyde | syn | >99:1 | rsc.org |
| (4S)-N-Propionyl-4-isopropyloxazolidinone | Benzaldehyde | 1) Bu₂BOTf, Et₃N 2) Aldehyde | syn | >99:1 | rsc.org |
| (4R)-N-Propionyl-4-benzyloxazolidinone | Propionaldehyde | 1) TiCl₄, sparteine (B1682161) 2) Aldehyde | anti | 96:4 | uvic.ca |
Reformatsky Reactions with Butanal Derivatives
The Reformatsky reaction is another classic method for forming carbon-carbon bonds, specifically producing β-hydroxy esters. byjus.comwikipedia.orglibretexts.org The reaction involves treating an α-halo ester with metallic zinc to form an organozinc reagent, known as a Reformatsky enolate. wikipedia.orglibretexts.org This enolate is relatively mild and adds to carbonyl compounds like this compound.
The general mechanism begins with the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester. libretexts.org The resulting organozinc compound then coordinates to the carbonyl oxygen of the aldehyde. A six-membered, chair-like transition state is proposed, which then rearranges to form a new carbon-carbon bond. libretexts.org Subsequent acidic workup liberates the β-hydroxy ester. byjus.com A key advantage of the Reformatsky reaction is that the enolate is formed under neutral conditions, which allows for excellent functional group tolerance, a feature that is beneficial when working with substrates bearing sensitive groups like silyl ethers. beilstein-journals.org While the reaction is robust, achieving high diastereoselectivity can be challenging and often depends on the specific substrates and reaction conditions. beilstein-journals.org Additives such as BF₃·OEt₂ have been used to promote the reaction with certain aldehydes. researchgate.net
Nucleophilic Additions and Organometallic Reagent Interactions
The aldehyde carbonyl of this compound is susceptible to attack by a wide array of organometallic reagents, including organolithium compounds, Grignard reagents, and organozinc species. nih.govacs.org These reactions are fundamental for introducing new alkyl, alkenyl, or aryl substituents. The stereochemical outcome of these additions is highly dependent on the nature of the nucleophile, the solvent, and the presence or absence of Lewis acids.
The interaction of the organometallic reagent with the substrate can proceed through two distinct pathways. In the absence of a strongly coordinating Lewis acid, the reaction is typically governed by steric and electronic factors, as described by the Felkin-Anh model. uwindsor.ca However, when a suitable Lewis acid is present, it can coordinate to both the aldehyde oxygen and the oxygen of the β-silyl ether, leading to a chelation-controlled pathway that results in the opposite diastereomer. researchgate.netacs.org Organozinc reagents, in particular, have been shown to be highly effective in achieving chelation-controlled additions to β-silyloxy aldehydes. nih.gov
Stereodirecting Influence of the Silyl Ether Moiety
The chiral center at the C3 position, bearing the bulky tert-butyldimethylsilyl (TBS) ether, exerts a profound influence on the stereochemical course of reactions at the adjacent carbonyl group. This control arises from its ability to dictate the facial selectivity of nucleophilic attack through both steric hindrance and chelation.
Substrate-Controlled Diastereoselective Inductions
In the absence of a chelating agent, the diastereoselectivity of nucleophilic addition to the aldehyde is primarily controlled by the existing stereocenter at C3. This phenomenon is generally rationalized by the Felkin-Anh model. wikipedia.org According to this model, the substrate adopts a conformation where the largest substituent at the α-carbon (in this case, the C3 bearing the OTBS group is β to the carbonyl, but its substituent is α to the chiral center) is positioned perpendicular to the plane of the carbonyl bond to minimize steric interactions. youtube.com
The nucleophile then preferentially attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory (approximately 107°). youtube.com For this compound, the Felkin-Anh model predicts that the nucleophile will attack from the face opposite the bulky methyl group on the chiral center, leading to the formation of the anti-diol product. This non-chelation pathway is favored with simple organometallic reagents like Grignard or organolithium reagents in non-coordinating solvents. acs.org
Chelation-Controlled Stereoselective Transformations
A powerful strategy to override the inherent Felkin-Anh preference is to employ a Lewis acid capable of chelation. nih.gov In the case of this compound, a Lewis acid such as titanium tetrachloride (TiCl₄), tin(IV) chloride (SnCl₄), or methylaluminum dichloride (MeAlCl₂) can coordinate simultaneously to the aldehyde's carbonyl oxygen and the oxygen atom of the β-silyloxy group. researchgate.netmsu.edu This forms a rigid, five-membered chelate ring. nih.gov
This chelation locks the substrate into a specific conformation where the face that was previously shielded in the Felkin-Anh model becomes the more accessible trajectory for nucleophilic attack. acs.org Consequently, the nucleophile adds to the opposite face of the carbonyl, leading to the syn-diol product. researchgate.net This ability to switch the diastereoselectivity simply by the choice of reagent (non-chelating vs. chelating) is a highly valuable tool in stereocontrolled synthesis. acs.orgscilit.com Studies have shown that even bulky silyl ethers like the TBS group can participate effectively in chelation, particularly with strong Lewis acids like Me₂AlCl. researchgate.net
| Aldehyde Substrate | Nucleophile/Reagent | Lewis Acid | Major Product Stereochemistry | Diastereomeric Ratio (syn:anti) | Reference |
|---|---|---|---|---|---|
| (R)-3-(tert-butyldimethylsilyloxy)-2-methylpropanal | Et₂Zn | None | syn (Chelation) | 3.5:1 | nih.gov |
| (R)-3-(tert-butyldimethylsilyloxy)-2-methylpropanal | Et₂Zn | EtZnOTf | syn (Chelation) | >20:1 | nih.gov |
| (S)-3-(benzyloxy)butanal | Allyltributylstannane | BF₃·OEt₂ | anti (Non-chelation) | 91:9 | msu.edu |
| (S)-3-(benzyloxy)butanal | Allyltributylstannane | MgBr₂ | syn (Chelation) | 97:3 | msu.edu |
| β-(tert-butyldimethylsilyloxy)aldehyde | Silyl enol ether | Me₂AlCl | syn (Chelation) | 96:4 | researchgate.net |
Mechanistic Investigations of Key Reactions Involving this compound
Understanding the mechanisms of reactions involving this compound is crucial for predicting and controlling the stereochemistry of the products. The interplay of electronic and steric factors, largely dictated by the silyl protecting group, governs the transition states and, consequently, the selectivity of the reactions.
Elucidation of Intramolecular 1,3-Dipolar Cycloaddition Mechanisms
While specific studies on the intramolecular 1,3-dipolar cycloaddition of this compound itself are not extensively detailed in the provided results, the principles of such reactions can be inferred from broader studies on related systems. 1,3-dipolar cycloadditions are powerful ring-forming reactions. nih.govresearchgate.net The mechanism of these reactions, whether concerted or stepwise, and the resulting stereochemistry are subjects of detailed computational and experimental investigation. nih.govscispace.commdpi.com
In a typical intramolecular 1,3-dipolar cycloaddition, the aldehyde functionality of a molecule like this compound would first be converted into a 1,3-dipole, such as a nitrone or an azide. This dipole would then react with a tethered dipolarophile within the same molecule to form a cyclic product. The stereochemical outcome of such a reaction would be highly dependent on the geometry of the transition state.
Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating these mechanisms. nih.govmdpi.comnih.gov These studies can map the potential energy surface of the reaction, identifying the transition state structures and their corresponding activation energies. nih.gov For instance, research on other 1,3-dipolar cycloadditions has shown that the reaction can proceed through a concerted, though often asynchronous, mechanism. scispace.comnih.gov The regioselectivity and stereoselectivity are often rationalized by analyzing frontier molecular orbitals and charge transfer between the reacting partners. nih.gov
Kinetic Studies of Compound Reactivity
Kinetic studies provide quantitative data on the rate of a chemical reaction, offering insights into the reaction mechanism and the factors that influence it. For aldehydes like this compound, kinetic studies often focus on their reactions with atmospheric oxidants or in synthetic transformations.
For example, a study on the reaction of 3-methoxy-3-methyl-1-butanol with OH radicals determined a rate constant of (1.64 ± 0.18) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 296 ± 2 K. researchgate.net This provides a baseline for understanding the atmospheric reactivity of similar oxygenated volatile organic compounds. The lifetime of such a compound in the atmosphere can be calculated based on this rate constant. researchgate.net
Kinetic studies on similar aldehydes, such as 3,3-dimethylbutanal, have been conducted to understand their atmospheric degradation. copernicus.orgresearchgate.net These studies often use relative rate methods with techniques like Fourier Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the reactants. copernicus.orgresearchgate.net The rate coefficients for the reactions with key atmospheric oxidants like Cl atoms, OH radicals, and NO₃ radicals are determined. For instance, the rate coefficient for the reaction of 3,3-dimethylbutanal with Cl atoms was found to be (1.27 ± 0.08) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. researchgate.net
Influence of Protecting Groups on Reaction Pathways and Selectivity
The tert-butyldimethylsilyl (TBS) group in this compound plays a pivotal role in directing the stereochemical outcome of its reactions, particularly in carbon-carbon bond-forming reactions like the Mukaiyama aldol reaction. nsf.govresearchgate.net The size and conformational preferences of the silyl protecting group can significantly influence the diastereoselectivity of the reaction. nsf.govsonaricollege.in
Studies have shown that in Mukaiyama aldol reactions of β-silyloxyaldehydes, the size of the protecting group is inversely related to the 1,3-anti-selectivity. nsf.govresearchgate.net Smaller protecting groups tend to favor a transition state that leads to the anti-diastereomer. nsf.gov The TBS group, while bulky, allows for free rotation around the Si-O bond, which can minimize repulsive interactions in the transition state, making it an effective protecting group for achieving good 1,3-diastereocontrol. nsf.gov
The table below summarizes the effect of different silyl protecting groups on the 1,3-anti selectivity in Mukaiyama aldol reactions of unbranched β-silyloxyaldehydes. nsf.gov
| Aldehyde | Protecting Group | anti:syn Ratio |
| 9a | TMS (Trimethylsilyl) | 4.1 : 1 |
| 9b | TBS (tert-butyldimethylsilyl) | 3.9 : 1 |
| 9c | TIPS (Triisopropylsilyl) | 2.5 : 1 |
| 9d | TBDPS (tert-butyldiphenylsilyl) | 2.1 : 1 |
This data clearly indicates that smaller silyl groups like TMS and TBS afford better anti-selectivities. From a practical standpoint, the greater stability of the TBS group compared to the labile TMS group often makes it the preferred choice in synthesis. nsf.gov
The influence of silyl protecting groups extends to other types of reactions as well, such as glycosylations. sonaricollege.innih.gov In these reactions, bulky silyl groups can restrict the number of accessible conformations, leading to improved anomeric selectivity. sonaricollege.in The electronic properties of the silyl group also affect the reactivity of the donor molecule. nih.gov
Applications of 3 Tert Butyldimethylsilyl Oxy Butanal in Complex Molecule and Natural Product Synthesis
Role in the Total Synthesis of Natural Products
The strategic incorporation of 3-[(tert-butyldimethylsilyl)oxy]butanal and its derivatives has been instrumental in the convergent and stereocontrolled synthesis of several natural products. Its pre-installed stereocenter and versatile chemical handles allow for its elaboration into key fragments of larger, more complex molecules.
Precursor for Indanomycin and Related 2,5,6-Trisubstituted Pyran Structures
While direct application of this compound in the synthesis of Indanomycin is not extensively documented in readily available literature, the strategic use of a structurally similar building block highlights the importance of this class of compounds. A general asymmetric synthetic strategy for the C1–C10 fragment of Indanomycin, which features a 2,5,6-trisubstituted pyran ring, has been developed. researchgate.net This approach utilizes an Evans' aldol (B89426) reaction as a key step to construct the core of the pyran structure. researchgate.net
In this synthesis, a chiral oxazolidinone is acylated with a carboxylic acid bearing a (tert-butyldimethylsilyl)oxy group at the β-position, analogous to the structure of the target butanal. This chiral auxiliary controls the stereochemistry of the subsequent aldol condensation, leading to the desired stereoisomer of the pyran precursor. The silyl (B83357) ether not only serves as a protecting group for the hydroxyl functionality but also influences the facial selectivity of the enolate addition. Following the aldol reaction, a series of transformations, including olefination and iodine-catalyzed tandem isomerization, leads to the formation of the 2,5,6-trisubstituted dihydropyran ring, a key structural motif of Indanomycin and related polyether ionophore antibiotics. researchgate.net
Key Steps in the Synthesis of the Indanomycin Pyran Fragment:
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Evans' Asymmetric Aldol Reaction | Chiral N-acyloxazolidinone, Lewis acid, Aldehyde | Stereocontrolled C-C bond formation to set key stereocenters. |
| 2 | Horner-Wadsworth-Emmons Olefination | Phosphonate reagent, Base | Introduction of an α,β-unsaturated ester moiety. |
| 3 | Tandem Isomerization/Cyclization | Iodine | Formation of the 2,5,6-trisubstituted dihydropyran ring. |
This synthetic strategy underscores the value of chiral β-silyloxy carbonyl compounds as precursors for the stereoselective construction of complex polyether frameworks.
Building Block for Amphibian Indolizidine Alkaloids
The synthesis of amphibian indolizidine alkaloids, a class of compounds known for their wide range of biological activities, often relies on the use of chiral building blocks to construct the bicyclic core with the correct stereochemistry. While the direct use of this compound is not explicitly detailed in prominent synthetic routes, a closely related chiral synthon, (S)-3-(Cbz-amino)-4-(tert-butyldimethylsilyloxy)butanal, has been effectively employed in the enantioselective synthesis of several indolizidine alkaloids, including (-)-monomarine and others. researchgate.net
This chiral aldehyde, derived from L-aspartic acid, contains a similar silyloxy-protected stereocenter which plays a crucial role in directing the stereochemical outcome of the synthesis. The key steps in this approach involve a Horner-Wadsworth-Emmons reaction to extend the carbon chain, followed by a reductive cyclization to form the indolizidine skeleton. researchgate.net The (tert-butyldimethylsilyl)oxy group provides essential steric bulk to control the facial selectivity of key transformations and serves as a robust protecting group that can be removed under mild conditions in the later stages of the synthesis.
The successful application of this related synthon demonstrates the potential of this compound as a valuable chiral pool starting material for the synthesis of this important class of alkaloids. The stereocenter at the C3 position can be leveraged to install the correct stereochemistry at the corresponding positions in the final indolizidine structure.
Synthesis of Pharmaceutical and Biologically Active Compound Intermediates
Beyond its application in the total synthesis of natural products, this compound and its derivatives are valuable intermediates in the synthesis of various pharmaceutical and biologically active compounds. The chiral nature of this building block makes it particularly useful for the synthesis of enantiomerically pure drug substances.
A notable example is the use of a related compound, 3-((tert-butyldimethylsilyl)oxy)-4-chlorobutanal, in the synthesis of key intermediates for statins. google.com Statins are a class of drugs used to lower cholesterol levels and are among the most widely prescribed medications. The synthesis of the side chain of many statins, such as Atorvastatin, Rosuvastatin, and Pitavastatin, requires the construction of a chiral dihydroxy-heptanoate or -heptenoate moiety. google.com
The 3-silyloxy-4-chlorobutanal serves as a precursor to a key fragment of the statin side chain. The aldehyde functionality allows for chain extension through various C-C bond-forming reactions, while the silyloxy-protected stereocenter ensures the correct stereochemistry in the final product. The chloro-substituent provides a handle for further functionalization. This demonstrates the utility of silyloxy-protected butanals as versatile starting materials for the synthesis of complex pharmaceutical intermediates, where precise control of stereochemistry is critical for biological activity. google.com
Precursor in the Synthesis of Statin Derivatives
While direct synthesis of statin derivatives using this compound is not extensively documented, its structural motif is central to key precursors of the lactonized side chain of statins. A calorimetric study has provided insight into the synthesis of (R)-ethyl 3-(tert-butyldimethylsilyloxy)hex-5-enoate, a crucial intermediate for this side chain researchgate.net. The synthesis involves a coupling reaction between an organocuprate, derived from a Grignard reagent, and a primary alkyl halide, (S)-ethyl 3-(tert-butyldimethylsilyloxy)-4-iodobutanoate. This highlights the importance of the 3-(tert-butyldimethylsilyloxy)butanoate substructure in the stereocontrolled construction of the characteristic dihydroxy acid side chain essential for the biological activity of statins nih.gov.
Intermediacy in the Preparation of Cinnoline Carboxamide Derivatives
The direct application of this compound as an intermediate in the preparation of cinnoline carboxamide derivatives is not well-documented in publicly available scientific literature. While various synthetic routes to cinnoline and its derivatives have been explored, including those starting from substituted anilines and involving intramolecular cyclization, the use of chiral aldehydes with a silyloxy group at the 3-position has not been specifically reported for the synthesis of cinnoline carboxamides pnrjournal.comresearchgate.net.
| Starting Material | Key Intermediate | Target Molecule | Key Reaction Type |
| (S)-methyl 3-hydroxybutanoate | (S)-3-((tert-butyldimethylsilyl)oxy)butanal | ODM-201 Diastereomer | Intramolecular 1,3-dipolar cycloaddition |
Preparation of Optically Active Methylene Lactones and Furofuran Lignans
While direct synthesis from this compound is not explicitly detailed, the structural core of this chiral aldehyde is instrumental in the synthesis of optically active methylene lactones, which are key intermediates for furofuran lignans. Synthetic strategies for these lignans often involve the use of chiral building blocks that possess a similar protected hydroxyl group at a stereogenic center. These approaches highlight the importance of such chiral synthons in achieving the desired stereochemistry of the final natural product nih.govsoton.ac.uk. The methodologies employed in these syntheses could potentially be adapted to utilize this compound as a starting material.
Use in the Stereoselective Synthesis of Tuberculostatic Agents (e.g., (S,S)-Ethambutol)
The stereoselective synthesis of the tuberculostatic agent (S,S)-Ethambutol has been achieved through various synthetic routes, often employing chiral starting materials to establish the correct stereochemistry. One such synthesis begins with (R)-butane-1,2-diol, which is then protected to form (R)-1-(tert-butyldimethylsilyloxy)-butan-2-ol acgpubs.orgresearchgate.net. This intermediate, which shares the same protected chiral secondary alcohol motif as this compound, undergoes a series of transformations including mesylation, azide substitution, and reduction to ultimately yield the desired (S,S)-Ethambutol with high enantiomeric purity. This suggests that this compound could serve as a viable precursor for the synthesis of (S,S)-Ethambutol and its analogs mdpi.comgoogle.com.
Development and Utilization of Chiral Building Blocks and Reagents
The availability of a diverse array of chiral building blocks is fundamental to the advancement of asymmetric synthesis and medicinal chemistry. Compounds like this compound play a pivotal role in this context.
Contribution to the Expansion of Chiral Building Block Libraries
This compound is a valuable addition to the ever-expanding library of chiral building blocks available to synthetic chemists researchgate.net. Its bifunctional nature, possessing both an aldehyde for further elaboration and a protected chiral secondary alcohol, makes it a versatile synthon for the introduction of stereogenic centers. The tert-butyldimethylsilyl (TBS) protecting group offers robustness under a variety of reaction conditions, yet can be readily removed when required. The commercial availability of this compound facilitates its use in both academic research and industrial drug discovery programs, contributing to the development of new synthetic methodologies and the efficient construction of complex chiral molecules sigmaaldrich.com.
Use in Stereocontrolled Formation of Vinylsilanes
The synthesis of vinylsilanes from aldehydes is a powerful transformation in organic chemistry, providing versatile intermediates for a variety of subsequent reactions, including cross-coupling and functional group interconversions. While direct examples involving this compound in the stereocontrolled formation of vinylsilanes are not extensively documented in dedicated studies, its structure lends itself to well-established synthetic methodologies known for converting aldehydes into vinylsilanes with high levels of stereocontrol. The presence of the β-silyloxy group can influence the stereochemical outcome of these reactions through chelation control or steric hindrance, making it a substrate of significant interest for the synthesis of functionalized vinylsilanes.
Several key synthetic strategies can be employed for the conversion of aldehydes like this compound into vinylsilanes. These methods often rely on the reaction of the aldehyde with a silyl-substituted nucleophile or a geminal dimetallic species. The stereoselectivity of these reactions, affording either the (E)- or (Z)-isomer of the vinylsilane, is a critical aspect of their utility.
One of the most prominent methods for the stereoselective synthesis of vinyl halides from aldehydes is the Takai olefination. This reaction typically utilizes a geminal dichromium species generated from a haloform (e.g., iodoform) and chromium(II) chloride, and is known for its high (E)-selectivity wikipedia.orgbeilstein-journals.orgbeilstein-journals.org. The principles of the Takai olefination can be extended to the synthesis of vinylsilanes by using silyl-substituted geminal dihalides.
For a substrate such as this compound, a plausible reaction scheme for the formation of a vinylsilane would involve its treatment with a reagent generated from a (dihalomethyl)silane and chromium(II) chloride. The reaction mechanism is proposed to proceed through the formation of a geminal dichromium species which then reacts with the aldehyde. The subsequent elimination step is believed to be sterically controlled, leading to the preferential formation of the (E)-alkene wikipedia.org. The presence of the bulky tert-butyldimethylsilyl ether in the β-position of the butanal could further enforce this stereochemical preference.
A hypothetical reaction is outlined below:
Another powerful strategy for the conversion of aldehydes to alkenes is the Wittig reaction and its variants youtube.com. For the synthesis of vinylsilanes, this would involve the reaction of this compound with a phosphorus ylide bearing a silyl group. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide (stabilized or non-stabilized) and the reaction conditions. To achieve stereocontrol, specific silyl-substituted ylides and reaction protocols would be necessary.
For instance, the use of a silylmethylidene phosphorane, generated from the corresponding phosphonium salt, would react with the aldehyde to form a betaine intermediate. The subsequent collapse of this intermediate to the vinylsilane and triphenylphosphine oxide determines the stereochemistry of the resulting double bond.
Table 1: Potential Reagents for Stereocontrolled Vinylsilane Synthesis from this compound
| Reagent/Method | Expected Major Isomer | Key Features |
| (Iodoform/CrCl2-type) Takai Olefination with (dihalomethyl)silane | (E)-vinylsilane | High (E)-selectivity is characteristic of the Takai olefination due to a sterically controlled anti-elimination pathway. |
| Silyl-substituted Wittig Reagent | (Z) or (E) | Stereoselectivity is dependent on the ylide structure and reaction conditions (e.g., salt-free vs. salt-present). |
Detailed research into diastereoselective additions to β-silyloxy aldehydes suggests that the oxygen atom of the silyl ether can act as a chelating group in the presence of a Lewis acid nih.gov. While this is more commonly observed in nucleophilic additions to the carbonyl group, such chelation could also play a role in organizing the transition state of an olefination reaction, thereby influencing the stereochemical outcome.
Advanced Spectroscopic and Analytical Characterization of 3 Tert Butyldimethylsilyl Oxy Butanal and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed structural assignment of 3-[(tert-butyldimethylsilyl)oxy]butanal can be achieved.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in its structure. The chemical shifts are influenced by the electronic environment of each proton, with electronegative atoms like oxygen causing a downfield shift.
The aldehyde proton (CHO) is anticipated to be the most downfield signal, typically appearing in the range of δ 9.5-9.8 ppm, and will likely present as a triplet due to coupling with the adjacent methylene protons. The proton on the carbon bearing the silyloxy group (CH-O) is expected to resonate around δ 4.0-4.3 ppm as a multiplet, arising from coupling to the neighboring methyl and methylene protons. The methylene protons (CH₂) adjacent to the aldehyde group are predicted to appear at approximately δ 2.4-2.6 ppm as a doublet of doublets, reflecting coupling to both the aldehyde proton and the methine proton. The methyl protons (CH₃) adjacent to the silyloxy group will likely be observed as a doublet around δ 1.1-1.3 ppm.
The tert-butyldimethylsilyl (TBDMS) group will show two characteristic signals: a singlet at approximately δ 0.9 ppm for the nine equivalent protons of the tert-butyl group, and a singlet around δ 0.05-0.1 ppm for the six equivalent protons of the two methyl groups attached to the silicon atom.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aldehyde (CHO) | 9.7 | Triplet | ~1.5-2.0 |
| Methine (CH-O) | 4.1 | Multiplet | - |
| Methylene (CH₂) | 2.5 | Doublet of Doublets | ~7.0, ~1.5 |
| Methyl (CH₃) | 1.2 | Doublet | ~6.5 |
| tert-Butyl (C(CH₃)₃) | 0.9 | Singlet | - |
| Si-Methyl (Si(CH₃)₂) | 0.1 | Singlet | - |
Note: The predicted values are based on typical chemical shifts for similar functional groups.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, carbon-carbon coupling is generally not observed, resulting in a spectrum of singlets under broadband proton decoupling.
The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, appearing in the region of δ 200-205 ppm. The carbon atom bonded to the silyloxy group (CH-O) is predicted to resonate around δ 65-70 ppm. The methylene carbon (CH₂) adjacent to the aldehyde will likely be found at approximately δ 50-55 ppm. The methyl carbon (CH₃) next to the silyloxy group is anticipated to be in the range of δ 20-25 ppm.
For the TBDMS group, the quaternary carbon of the tert-butyl group is expected around δ 25-30 ppm, while the methyl carbons of the tert-butyl group will appear near δ 18-20 ppm. The two methyl carbons attached to the silicon atom are the most upfield signals, typically found in the range of δ -4 to -6 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 202 |
| Methine (CH-O) | 68 |
| Methylene (CH₂) | 52 |
| Methyl (CH₃) | 23 |
| Quaternary C (C(CH₃)₃) | 26 |
| tert-Butyl Methyls (C(CH₃)₃) | 18 |
| Si-Methyls (Si(CH₃)₂) | -5 |
Note: The predicted values are based on typical chemical shifts for similar functional groups.
²⁹Si NMR spectroscopy is a valuable tool for directly observing the silicon atom and confirming the presence of the silyl (B83357) ether functionality. While less common than ¹H and ¹³C NMR, it provides a characteristic chemical shift for the silicon nucleus in the TBDMS group. For tert-butyldimethylsilyl ethers, the ²⁹Si chemical shift is typically observed in the range of δ 15 to 30 ppm relative to a tetramethylsilane (TMS) standard. This distinct signal provides unambiguous evidence for the successful silylation of the hydroxyl group.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragment ions.
Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, ESI-MS would be expected to generate a prominent pseudomolecular ion, likely as the protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺. The observation of these ions allows for the direct determination of the molecular weight of the compound. Fragmentation is generally minimal with ESI, which helps to clearly identify the molecular ion.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₁₀H₂₂O₂Si, the exact mass of the neutral molecule is 202.1416. HRMS analysis of the protonated molecule [M+H]⁺ would be expected to yield a measured m/z value extremely close to the calculated value of 203.1494. This high degree of accuracy is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.
A characteristic fragmentation pathway for tert-butyldimethylsilyl ethers in mass spectrometry is the loss of the tert-butyl group (57 Da). nih.gov This would result in a significant fragment ion at [M-57]⁺.
| Ion | Calculated Exact Mass (m/z) |
| [C₁₀H₂₂O₂Si] (M) | 202.1416 |
| [C₁₀H₂₃O₂Si]⁺ ([M+H]⁺) | 203.1494 |
| [C₁₀H₂₂O₂SiNa]⁺ ([M+Na]⁺) | 225.1314 |
| [C₆H₁₅O₂Si]⁺ ([M-C₄H₉]⁺) | 147.0841 |
Electron Ionization Mass Spectrometry (EIMS)
Electron Ionization Mass Spectrometry (EIMS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, EIMS provides characteristic fragments that are indicative of its structure.
Upon electron impact, the molecule undergoes ionization and fragmentation. A common fragmentation pathway for tert-butyldimethylsilyl (TBDMS) ethers is the cleavage of the bond between the silicon atom and the bulky tert-butyl group, resulting in a prominent [M-57]⁺ ion, corresponding to the loss of a tert-butyl radical. researchgate.net This is often the base peak in the spectrum.
Other significant fragmentations for aldehydes include α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. This can result in the loss of a hydrogen atom ([M-1]⁺) or the formyl group ([M-29]⁺). libretexts.org Additionally, β-cleavage can lead to the loss of a C₃H₅O fragment ([M-57]⁺), which coincidentally has the same mass as the tert-butyl group, potentially leading to a more intense peak at this m/z value. miamioh.edu
The mass spectrum of this compound would therefore be expected to show a combination of these fragmentation patterns. While the molecular ion peak (M⁺) at m/z 202 may be weak or absent, the spectrum is dominated by key fragments that confirm the presence of both the aldehyde and the TBDMS ether functionalities.
Table 1: Characteristic EIMS Fragments of this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 145 | [M - C(CH₃)₃]⁺ | Loss of a tert-butyl group |
| 117 | [M - C(CH₃)₃ - CO]⁺ | Loss of a tert-butyl group and carbon monoxide |
| 101 | [(CH₃)₂SiOH]⁺ | Rearrangement and cleavage |
| 75 | [(CH₃)₂SiH]⁺ | Rearrangement and cleavage |
Note: This table is based on predicted fragmentation patterns for TBDMS ethers and aldehydes.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential analytical technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.
The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears in the range of 1740-1720 cm⁻¹ for saturated aliphatic aldehydes. orgchemboulder.compressbooks.pub Another diagnostic set of peaks for the aldehyde functional group are the C-H stretching vibrations of the aldehyde proton (CHO), which are observed as two distinct bands of moderate intensity around 2830-2820 cm⁻¹ and 2730-2720 cm⁻¹. libretexts.orgopenstax.org
The presence of the tert-butyldimethylsilyl ether group is confirmed by several characteristic absorptions. A strong band due to the Si-O-C stretching vibration is expected in the region of 1100-1050 cm⁻¹. Additionally, the Si-C bonds of the dimethylsilyl group typically show absorption bands in the fingerprint region, around 840-780 cm⁻¹. The various C-H stretching and bending vibrations of the alkyl groups (methyl and methylene) will appear in their usual regions, typically between 2960-2850 cm⁻¹ for stretching and 1470-1365 cm⁻¹ for bending.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
|---|---|---|---|
| ~2960-2850 | C-H (alkyl) | Stretching | Strong |
| ~2830 and ~2720 | C-H (aldehyde) | Stretching | Medium |
| ~1730 | C=O (aldehyde) | Stretching | Strong |
| ~1470 | C-H (alkyl) | Bending | Medium |
| ~1100-1050 | Si-O-C | Stretching | Strong |
Note: The exact positions of the peaks can vary slightly depending on the specific molecular environment and the phase of the sample.
Chromatographic Methods for Analysis, Purity, and Enantiomeric Excess Determination
Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, as well as for monitoring its formation in chemical reactions and determining its stereochemical purity.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique widely used to monitor the progress of organic reactions. wikipedia.org For the synthesis of this compound from 3-hydroxybutanal, TLC can be employed to track the consumption of the starting material and the formation of the silylated product.
A suitable stationary phase for this analysis is silica gel, a polar adsorbent. fujifilm.com The choice of the mobile phase is critical for achieving good separation. Given the moderate polarity of the TBDMS-protected aldehyde, a mixture of a nonpolar solvent like hexanes and a more polar solvent such as ethyl acetate is appropriate. By varying the ratio of these solvents, the retention factors (Rf) of the starting material and product can be optimized. The starting material, 3-hydroxybutanal, being more polar due to the hydroxyl group, will have a lower Rf value compared to the less polar product, this compound.
Visualization of the spots on the TLC plate can be achieved by staining with a suitable reagent, such as potassium permanganate (KMnO₄), which reacts with the aldehyde functional group.
Table 3: Typical TLC Parameters for Monitoring the Silylation of 3-Hydroxybutanal
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Hexanes/Ethyl Acetate (e.g., 4:1 v/v) |
| Visualization | Potassium permanganate stain |
Gas Chromatography (GC) for Purity Assessment and Component Separation
Gas Chromatography (GC) is a high-resolution separation technique ideal for assessing the purity of volatile and thermally stable compounds like this compound. Silylation of the parent compound, 3-hydroxybutanal, increases its volatility, making it amenable to GC analysis. tcichemicals.com
For the analysis of silylated compounds, a non-polar or medium-polarity capillary column is typically used. A common choice is a column with a stationary phase of cross-linked dimethylpolysiloxane (e.g., HP-5ms). wiley.com The sample is injected into a heated inlet, vaporized, and carried by an inert gas (e.g., helium or nitrogen) through the column. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary liquid phase. A flame ionization detector (FID) is commonly used for the detection of organic compounds.
The resulting chromatogram will show a peak for this compound at a specific retention time. The presence of other peaks would indicate impurities. By integrating the peak areas, the relative purity of the compound can be determined.
Table 4: Illustrative GC Conditions for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 70 °C (1 min), then ramp to 295 °C at 30 °C/min, hold for 1 min |
| Detector | Flame Ionization Detector (FID) |
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity and Diastereomeric Excess Analysis
High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation of enantiomers and the determination of enantiomeric purity. nih.gov Since this compound is a chiral molecule, resolving its enantiomers is crucial, particularly in asymmetric synthesis. This is achieved using a chiral stationary phase (CSP). phenomenex.com
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for the separation of a wide range of chiral compounds, including those containing hydroxyl and carbonyl groups. chromatographyonline.com For the analysis of this compound, a column like Chiralpak IA or Chiralpak AD, which are based on amylose and cellulose derivatives, respectively, would be a suitable choice.
The mobile phase typically consists of a mixture of alkanes (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The separation of the enantiomers is based on the differential interactions with the chiral stationary phase, leading to different retention times for the (R)- and (S)-enantiomers. The enantiomeric excess (% ee) can be calculated from the integrated peak areas of the two enantiomers in the chromatogram. In cases where diastereomers are present, HPLC with an achiral stationary phase can be used to determine the diastereomeric excess.
Table 5: Proposed HPLC Method for Enantiomeric Separation of this compound
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) |
| Mobile Phase | n-Hexane/Isopropanol (e.g., 98:2 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
Theoretical and Computational Chemistry Studies on 3 Tert Butyldimethylsilyl Oxy Butanal Systems
Quantum Mechanical (DFT) Calculations for Reaction Pathway Elucidation
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions involving 3-[(tert-butyldimethylsilyl)oxy]butanal. These calculations can elucidate reaction mechanisms, identify intermediates and transition states, and predict reaction outcomes.
A primary area of investigation for this compound is its participation in nucleophilic addition reactions, such as the aldol (B89426) reaction. DFT calculations can be used to model the reaction pathway of the enolate of this compound with various electrophiles. By calculating the energies of reactants, products, and transition states, the activation energy and reaction enthalpy can be determined. Different DFT functionals and basis sets can be employed to achieve a balance between computational cost and accuracy. For instance, hybrid functionals like B3LYP are commonly used for geometry optimizations, while more modern, dispersion-corrected functionals may provide more accurate energy predictions.
Table 1: Representative Theoretical Enthalpy Calculations for Aldol-type Reactions
| Reaction Type | Computational Method | Calculated Parameter | Significance |
| Aldol Addition | DFT (B3LYP/6-31G*) | Reaction Enthalpy (ΔH) | Predicts the thermodynamic feasibility of the reaction. |
| Mukaiyama Aldol | DFT with solvent model | Activation Energy (Ea) | Elucidates the kinetic barriers of the reaction pathway. |
Conformational Analysis and Stereochemical Predictions
The stereochemical outcome of reactions involving chiral molecules like this compound is highly dependent on their conformational preferences. Computational methods are powerful tools for performing conformational analysis and predicting the stereochemistry of reaction products.
The presence of a bulky tert-butyldimethylsilyl (TBDMS) protecting group significantly influences the conformational landscape of this compound. Molecular mechanics and DFT calculations can be used to identify low-energy conformers of the molecule. This information is crucial for understanding its reactivity. For example, in an aldol reaction, the facial selectivity of the attack on the aldehyde is dictated by the preferred conformation of the molecule and the incoming nucleophile.
Stereochemical models, such as the Felkin-Anh and Cornforth models, provide a qualitative framework for predicting the stereochemical outcome of nucleophilic additions to carbonyl compounds. Computational modeling can provide quantitative support for these models by calculating the energies of the different transition state structures that lead to various stereoisomers. For aldol reactions involving silyl (B83357) enol ethers, the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state, is often invoked to explain the observed stereoselectivity. Computational studies on analogous systems have shown that the geometry of the enolate (E or Z) and the nature of the metal cation play a crucial role in determining the syn or anti configuration of the aldol product.
Table 2: Predicted Diastereomeric Ratios Based on Transition State Modeling
| Reaction Model | Predicted Major Diastereomer | Theoretical Basis |
| Felkin-Anh | Non-chelation controlled addition | Steric hindrance directs the nucleophile to the less hindered face. |
| Zimmerman-Traxler | syn (from Z-enolate) | Chair-like transition state minimizing 1,3-diaxial interactions. |
Note: This table is based on established stereochemical models and their computational validation in similar systems.
Computational Modeling of Mechanistic Features and Transition States
A detailed understanding of a reaction mechanism requires the characterization of its transition states. Computational modeling is a key technique for locating and analyzing the geometry and energy of transition states, which are fleeting and cannot be directly observed experimentally.
For reactions involving this compound, such as its reaction with organometallic reagents or its use in multi-step syntheses, computational modeling can reveal intricate mechanistic details. Transition state theory, combined with quantum mechanical calculations, allows for the prediction of reaction rates. The nature of the bonds being formed and broken in the transition state can be analyzed using techniques like Atoms in Molecules (AIM) theory or Natural Bond Orbital (NBO) analysis.
In the context of the aldol reaction of a silyl enol ether derived from a related ketone with an aldehyde, transition-state modeling can elucidate the origins of diastereoselectivity. acs.org By comparing the energies of competing transition states leading to different stereoisomers, the preferred reaction pathway can be identified. These models can account for the influence of Lewis acids, which are often used to catalyze such reactions, by explicitly including the Lewis acid in the computational model.
Prediction and Correlation of Spectroscopic Data with Experimental Observations
Computational chemistry plays a vital role in the prediction of spectroscopic properties, which is invaluable for structure elucidation and confirmation. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
The prediction of NMR chemical shifts and coupling constants is a powerful application of computational chemistry. bohrium.com By performing geometry optimization followed by NMR calculations (e.g., using the GIAO method), the theoretical ¹H and ¹³C NMR spectra of this compound and its potential reaction products can be generated. These predicted spectra can then be compared with experimental data to confirm the structure of a synthesized compound or to distinguish between different stereoisomers. It is important to note that the accuracy of predicted NMR data can be sensitive to the choice of computational method, basis set, and the inclusion of solvent effects.
Similarly, the vibrational frequencies corresponding to the IR spectrum of this compound can be calculated. These calculations can help in the assignment of experimentally observed IR bands to specific vibrational modes of the molecule, such as the characteristic C=O stretch of the aldehyde group.
Table 3: Comparison of Predicted vs. Typical Experimental Spectroscopic Data for Aldehydes
| Spectroscopic Technique | Predicted Parameter | Typical Experimental Range |
| ¹H NMR | Chemical Shift of Aldehydic Proton (δ) | 9.5 - 10.0 ppm |
| ¹³C NMR | Chemical Shift of Carbonyl Carbon (δ) | 190 - 205 ppm |
| IR Spectroscopy | Carbonyl Stretching Frequency (ν) | 1720 - 1740 cm⁻¹ |
Note: The predicted values are based on general trends observed in computational studies of similar carbonyl compounds. Experimental values can vary based on solvent and other conditions.
Future Directions and Emerging Research Avenues for 3 Tert Butyldimethylsilyl Oxy Butanal Chemistry
Development of Novel Catalytic Systems for Enantioselective Synthesis of Butanal Derivatives
The enantioselective synthesis of butanal derivatives, particularly those containing 1,3-diol moieties, is a cornerstone of natural product synthesis. Future research is heavily focused on developing more efficient and highly selective catalytic systems that utilize substrates like 3-[(tert-butyldimethylsilyl)oxy]butanal.
Organocatalysis: The field of asymmetric organocatalysis offers powerful tools for these transformations. Chiral amines, such as imidazolidinones developed by MacMillan and proline derivatives, are being explored to catalyze the enantioselective functionalization of aldehydes. nih.govresearchgate.net For instance, imidazolidinone catalysts have proven effective in the asymmetric synthesis of terminal epoxides from long-chain aldehydes, a strategy that could be adapted for transformations involving this compound to create chiral epoxides or other derivatives with high enantiomeric purity. researchgate.netnih.gov Another promising area is the use of bifunctional catalysts, such as chiral thiourea-amine salts, which can activate both the aldehyde and the nucleophile through hydrogen bonding, enabling highly controlled asymmetric aldol (B89426) reactions. nih.gov
Metal-Based Catalysis: Chiral metal complexes continue to be a major focus. Copper(II) complexes with chiral ligands like Tol-BINAP have shown potential in mediating enantioselective aldol additions of dienolates to aldehydes. msu.edu This approach could be leveraged to react this compound with silyl (B83357) dienolates, generating key intermediates for polyketide synthesis with excellent stereocontrol. The development of catalysts that operate via the generation of chiral metal enolates from silyl enol ethers represents a significant mechanistic advance, moving beyond traditional Lewis acid activation of the aldehyde. msu.edu
Biocatalysis: Enzymes offer an environmentally benign and highly selective alternative. Alcohol dehydrogenases (ADHs) are being investigated for the stereodivergent desymmetrization of dialdehydes and the asymmetric reduction of keto-aldehydes. acs.orgnih.gov A biocatalytic approach could involve the enzymatic reduction of a precursor ketone to generate chiral 3-hydroxybutanal, which is then protected to yield enantiomerically pure this compound. Conversely, engineered enzymes could be used for the direct enantioselective synthesis of fatty aldehydes from renewable resources, providing a sustainable route to chiral butanal derivatives. nih.gov
| Catalyst Type | Specific Catalyst/System | Target Reaction | Key Advantages | Reference |
|---|---|---|---|---|
| Organocatalyst | MacMillan Imidazolidinones | Asymmetric Epoxidation | High enantioselectivity, metal-free. | nih.govresearchgate.net |
| Organocatalyst | Thiourea-Amine Salts | Asymmetric Vinylogous Aldol Reaction | Bifunctional activation, tunable catalyst structure. | nih.gov |
| Metal Catalyst | Cu(OTf)₂ / (S)-Tol-BINAP | Enantioselective Dienolate Addition | Catalytic generation of chiral metal enolates. | msu.edu |
| Biocatalyst | Alcohol Dehydrogenases (ADHs) | Asymmetric Reduction / Desymmetrization | High selectivity, mild conditions, sustainable. | acs.orgnih.gov |
Exploration of New Reactivity Modes and Cascade Transformations
Moving beyond simple nucleophilic additions, researchers are exploring novel ways to harness the reactivity of the aldehyde group in this compound, particularly in the context of cascade or tandem reactions that build molecular complexity rapidly.
A significant development is the use of chelation control to override standard stereochemical models like the Felkin-Anh model. Research has demonstrated that dialkylzinc additions to α-silyloxy aldehydes can proceed with high diastereoselectivity under chelation control when promoted by a Lewis acid. nih.govacs.org An innovative extension of this is an autocatalytic system where the Lewis acid responsible for chelation, ethyl zinc chloride, is generated in situ. This avoids the need for stoichiometric amounts of the Lewis acid, making the process more efficient. nih.gov Applying this autocatalytic, chelation-controlled strategy to β-silyloxy aldehydes like this compound is a logical and promising future direction for controlling stereochemistry in carbon-carbon bond-forming reactions. figshare.comnih.gov
Cascade reactions that combine multiple transformations in a single operation are also a key research focus. For example, a tandem intramolecular silylformylation and silicon-assisted cross-coupling sequence has been developed for the synthesis of α,β-unsaturated aldehydes from homopropargyl silyl ethers. nih.gov This demonstrates the potential for designing sequences where the silyl group in a molecule like this compound participates in a subsequent transformation after an initial reaction at the aldehyde. Such strategies significantly increase synthetic efficiency by reducing the number of purification steps.
Applications in Flow Chemistry and Automated Synthesis
The inherent reactivity and potential instability of aldehydes make them ideal candidates for flow chemistry applications. Continuous flow reactors offer superior control over reaction temperature, time, and mixing, which can minimize side reactions and improve yields of sensitive compounds like this compound and its derivatives.
Flow chemistry is particularly advantageous for reactions involving hazardous or unstable reagents, allowing for their in situ generation and immediate consumption. This technology could be applied to multi-step sequences involving this compound, where an intermediate is generated and directly passed into a subsequent reactor for further transformation without isolation. This approach is highly valuable for constructing complex molecular fragments efficiently and safely.
Furthermore, the integration of flow chemistry with automated synthesis platforms is set to revolutionize small molecule synthesis. Automated systems can perform entire multi-step synthetic sequences, including reaction, workup, and purification. nih.gov Reactions involving silyl deprotection or other transformations of this compound could be programmed into such a synthesizer, enabling rapid library generation for drug discovery or accelerated synthesis of complex target molecules. This automation reduces human error and significantly shortens development timelines.
Integration into Supramolecular and Materials Chemistry Research
The unique structural features of this compound—a chiral center, a reactive aldehyde, and a bulky lipophilic silyl group—present untapped opportunities for its use in supramolecular and materials chemistry.
Supramolecular Chemistry: Chirality can be transferred from the molecular level to the macroscopic scale through hierarchical self-assembly. nih.govnih.gov Chiral molecules can act as templates or dopants to induce helical structures in assemblies of achiral molecules. mdpi.comacs.org The chiral nature of this compound could be exploited to direct the formation of chiral supramolecular aggregates, liquid crystals, or gels. The aldehyde group provides a handle for dynamic covalent chemistry, allowing the formation of reversible Schiff bases that can participate in self-assembling and self-healing systems.
Materials Chemistry: Aldehyde functionalities are used to covalently graft organic molecules onto material surfaces. For instance, aldehydes can be used to functionalize silica surfaces via Schiff base formation, creating hybrid organic-inorganic materials. researchgate.net 3-[(tert-butyldimethylsilyl]oxy)butanal could be immobilized on a solid support, such as silica or a polymer resin, for applications in heterogeneous catalysis or as a scavenger resin for specific functional groups. nih.gov Additionally, aldehydes are used in crosslinking reactions for polymers. The reaction between amines and aldehydes is a robust method for crosslinking silicone materials, and the specific structure of this butanal derivative could be used to tune the properties of the resulting elastomer. mcmaster.ca
Sustainable and Green Chemistry Approaches in Synthetic Routes
Aligning the synthesis and use of this compound with the principles of green chemistry is a critical goal for future research. unibo.it This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.
One of the core principles of green chemistry is reducing the use of protecting groups, as their application and removal add steps and generate waste. rsc.orglibretexts.org While the tert-butyldimethylsilyl group is essential for many applications of 3-hydroxybutanal, future research will focus on developing protection-free synthetic routes or utilizing catalytic systems that are compatible with the free hydroxyl group.
Biocatalysis , as mentioned earlier, represents a major avenue for green synthesis. The use of enzymes like α-dioxygenases or carboxylic acid reductases can enable the production of aldehydes from renewable fatty acid feedstocks under mild, aqueous conditions. nih.gov This approach avoids the use of heavy metal oxidants and organic solvents typically required in traditional chemical synthesis.
Furthermore, developing catalytic oxidations that use green oxidants like molecular oxygen or hydrogen peroxide is a key objective. researchgate.net For example, novel copper/nitroxyl catalyst systems that mimic the enzyme galactose oxidase have been developed for the selective aerobic oxidation of alcohols to aldehydes. mdpi.com Applying such systems to the synthesis of this compound from its corresponding alcohol would be a significant step towards a more sustainable process. The development of reusable, heterogenized catalysts also contributes to greener manufacturing by simplifying product purification and reducing catalyst waste. researchgate.netsciencedaily.com
| Strategy | Approach | Example/Application | Green Advantage | Reference |
|---|---|---|---|---|
| Atom Economy | Protection-Free Synthesis | Direct use of 3-hydroxybutanal in selective reactions. | Reduces steps, minimizes waste (E-Factor). | rsc.orglibretexts.org |
| Renewable Feedstocks | Biocatalysis | Synthesis of aldehydes from fatty acids using enzymes (e.g., αDox, CAR). | Uses renewable sources, mild aqueous conditions. | nih.gov |
| Safer Reagents | Green Oxidants | Aerobic alcohol oxidation using Cu/TEMPO catalyst systems. | Avoids stoichiometric heavy metal oxidants. | mdpi.com |
| Catalysis | Heterogeneous Catalysts | Immobilized organocatalysts or metal complexes on solid supports. | Facilitates catalyst recycling and reuse. | researchgate.net |
Q & A
Q. What are the key considerations for synthesizing 3-[(tert-butyldimethylsilyl)oxy]butanal with high purity?
The synthesis typically involves silyl ether protection of a hydroxyl group under anhydrous conditions. A common approach includes:
- Using tert-butyldimethylsilyl chloride (TBSCl) as the silylating agent with imidazole or triethylamine as a base in dichloromethane or DMF .
- Monitoring reaction progress via TLC or NMR to ensure complete protection.
- Purification via flash column chromatography (e.g., hexane:ethyl acetate gradients) to isolate the aldehyde product, achieving yields >80% . Critical factors include moisture control (to prevent desilylation) and stoichiometric optimization of the silylating agent.
Q. How can the tert-butyldimethylsilyl (TBS) group enhance stability during multi-step syntheses?
The TBS group is hydrolytically stable under basic and mildly acidic conditions, making it ideal for protecting alcohols in multi-step reactions. For example:
- In prostaglandin synthesis, TBS-protected intermediates remain intact during subsequent oxidation or Wittig reactions .
- Deprotection requires stronger acids (e.g., HF-pyridine or TBAF), allowing selective removal without disrupting other functional groups .
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing chiral derivatives of this compound?
Chirality can be introduced via asymmetric catalysis or chiral auxiliaries:
- Enantioselective reduction : Use (R)- or (S)-CBS catalysts to reduce ketone precursors to secondary alcohols before silylation .
- Chiral pool synthesis : Start with enantiopure starting materials (e.g., L-mandelic acid derivatives) to retain stereochemistry during silylation and oxidation .
- Diastereomeric resolution : Separate diastereomers using chiral HPLC or crystallization after introducing a temporary chiral auxiliary .
Q. How do competing reactivity pathways impact the functionalization of this compound?
The aldehyde group is prone to nucleophilic attack (e.g., Grignard additions), while the TBS-protected hydroxyl remains inert. Challenges include:
- Over-reduction : NaBH4 may reduce the aldehyde to a primary alcohol; controlled use of milder reductants (e.g., DIBAL-H) preserves the aldehyde .
- Side reactions in acidic conditions : Avoid protic acids during reactions (e.g., esterifications) to prevent premature desilylation .
- Competing oxidation : The aldehyde can oxidize to a carboxylic acid under strong oxidizing conditions (e.g., KMnO4), requiring selective conditions (e.g., TEMPO/NaClO) .
Q. How can contradictory NMR data for this compound derivatives be resolved?
Discrepancies in spectral data often arise from:
- Rotameric equilibria : For example, tert-butyl groups in TBS-protected compounds may exhibit splitting in -NMR due to restricted rotation. Low-temperature NMR (−40°C) can resolve these signals .
- Impurity masking : Trace solvents (e.g., THF) or desilylated byproducts may overlap with target peaks. Use deuterated solvents and rigorous drying to minimize artifacts .
Q. What methodologies optimize the use of this compound in natural product synthesis?
The compound serves as a key intermediate in complex syntheses:
- Taxane derivatives : TBS-protected aldehydes enable selective functionalization of C-13 hydroxyl groups in baccatin III analogs .
- Macrolide antibiotics : The aldehyde participates in Stille couplings or aldol reactions to construct polyketide backbones .
- Prostaglandins : TBS protection stabilizes hydroxyl groups during Corey lactone formation, enabling late-stage deprotection .
Methodological Considerations
Q. How does the choice of silylating agent influence downstream reactivity?
Compared to bulkier silyl groups (e.g., TIPS or TBDPS), the TBS group offers:
- Faster deprotection : TBAF cleaves TBS ethers within minutes, whereas TBDPS requires harsher conditions (e.g., HF, 24 h) .
- Steric effects : TBS’s smaller size allows higher reaction yields in sterically crowded environments (e.g., glycosylation reactions) .
Q. What analytical techniques validate the structural integrity of this compound?
- - and -NMR : Confirm aldehyde protons (δ 9.5–10.0 ppm) and TBS methyl groups (δ 0.1–0.3 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H] at m/z 231.1484 for CHOSi) .
- IR spectroscopy : Detect aldehyde C=O stretches (~1720 cm) and Si-O stretches (~1250 cm) .
Data Contradictions and Troubleshooting
Q. Why do reported yields for this compound vary across literature?
Variations arise from:
- Moisture sensitivity : Trace water reduces yields by hydrolyzing TBSCl; rigorous drying (e.g., molecular sieves) improves consistency .
- Chromatography losses : Polar aldehyde intermediates may adhere to silica gel, reducing isolated yields. Alternative purification (e.g., distillation) is recommended for volatile derivatives .
Q. How can competing aldehyde dimerization be suppressed during storage?
Aldehydes dimerize via aldol condensation under basic or protic conditions. Mitigation strategies include:
- Low-temperature storage : Store at −20°C under inert atmosphere (N or Ar) .
- Stabilization with molecular sieves : Add 3Å sieves to absorb trace water and inhibit acid-catalyzed dimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
